molecular formula C12H9Cl2N B6227577 3,4'-dichloro-[1,1'-biphenyl]-4-amine CAS No. 854235-25-9

3,4'-dichloro-[1,1'-biphenyl]-4-amine

Cat. No.: B6227577
CAS No.: 854235-25-9
M. Wt: 238.11 g/mol
InChI Key: MBXLHNOCLJVZGU-UHFFFAOYSA-N
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Description

Contextualization within Biphenyl (B1667301) and Aromatic Amine Chemistry Research

Biphenyls and aromatic amines are two classes of organic compounds that have independently garnered substantial research interest. Biphenyls, characterized by two phenyl rings linked by a single bond, are foundational structures in liquid crystals, pharmaceutical agents, and advanced polymers. wikipedia.org Their rigid yet conformationally flexible nature allows for the design of molecules with specific spatial orientations. Aromatic amines, on the other hand, are crucial intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals, with the amine group providing a reactive handle for a wide array of chemical transformations. lookchem.com

Historical Development of Substituted Biphenyl Amine Synthesis

The synthesis of substituted biphenyls, including their amine derivatives, has a rich history dating back over a century. Early methods often required harsh reaction conditions and offered limited control over the substitution patterns.

One of the earliest and most notable methods for forming the biphenyl linkage is the Ullmann reaction , first reported in 1901. rsc.orgresearchgate.net This reaction traditionally involves the copper-promoted coupling of two aryl halides at high temperatures. rsc.orgnist.gov While effective for synthesizing symmetrical biphenyls, its application to unsymmetrical biphenyls, such as 3,4'-dichloro-[1,1'-biphenyl]-4-amine, can be challenging and often requires one of the aryl halides to be used in excess. researchgate.net The classical Ullmann reaction is generally limited to aryl halides that are activated by electron-withdrawing groups. researchgate.net

Another historical approach is the Wurtz-Fittig reaction , which involves the reaction of an aryl halide with an alkyl halide and sodium metal. While significant in the historical development of C-C bond formation, it is less commonly used for the precise synthesis of complex biphenyls due to potential side reactions and lack of regioselectivity.

Over the years, significant advancements have been made to overcome the limitations of these classical methods. Modern synthetic chemistry has largely shifted towards transition metal-catalyzed cross-coupling reactions, which offer milder reaction conditions, greater functional group tolerance, and higher selectivity. The Suzuki-Miyaura coupling , a palladium-catalyzed reaction between an organoboron compound and an organohalide, has become a cornerstone of modern organic synthesis for constructing biphenyl linkages. nsf.gov This method's robustness and versatility make it a highly probable route for the synthesis of this compound, likely involving the coupling of a dichlorophenylboronic acid derivative with a chloroaniline derivative, or vice versa.

PropertyValue
IUPAC Name 3',4'-dichloro[1,1'-biphenyl]-4-amine
Molecular Formula C₁₂H₉Cl₂N
Molecular Weight 238.12 g/mol
CAS Number 926223-12-3
Synonyms 3',4'-dichloro-biphenyl-4-amine

Contemporary Research Landscape of Dichloro-[1,1'-biphenyl]-4-amine Derivatives

While specific research focusing solely on this compound is not extensively documented in publicly available literature, the contemporary research landscape for its derivatives and closely related compounds is active and diverse. The interest in such molecules stems from their potential as building blocks in medicinal chemistry and materials science.

The structural motif of chlorinated biphenyl amines is found in molecules with interesting biological activities. For instance, derivatives of dichlorobiphenyl amines are explored for their potential as fungicides in agricultural applications. The presence of halogen atoms can enhance the lipophilicity and metabolic stability of a molecule, properties that are often desirable in drug candidates.

Furthermore, the biphenyl amine scaffold is a key component in the development of agonists for various receptors. For example, a derivative of 4'-chloro-[1,1'-biphenyl]-4-yl has been incorporated into a potent agonist for the trace amine-associated receptor 1 (TAAR1), which is a target for the treatment of psychotic disorders. This highlights the utility of the chloro-substituted biphenyl amine core in designing molecules that can interact with specific biological targets.

In the field of materials science, triphenylamine (B166846) derivatives, which can be synthesized from biphenyl amines, are extensively used in organic electronic materials. Their electron-donating properties make them suitable for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The introduction of chlorine atoms, as seen in the related compound 3',5'-dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, can influence the molecular packing and electronic properties of these materials. rsc.org Research in this area often involves the synthesis of various substituted biphenyl amines to fine-tune the properties of the resulting materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854235-25-9

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-chloro-4-(4-chlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-10-4-1-8(2-5-10)9-3-6-12(15)11(14)7-9/h1-7H,15H2

InChI Key

MBXLHNOCLJVZGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)N)Cl)Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations for 3,4 Dichloro 1,1 Biphenyl 4 Amine

Retrosynthetic Analysis of the 3,4'-dichloro-[1,1'-biphenyl]-4-amine Scaffold

A retrosynthetic analysis of this compound identifies several key disconnections that form the basis for practical synthetic strategies. The two primary points for disconnection are the C-C bond linking the two phenyl rings and the C-N bond of the amine group.

C(aryl)-C(aryl) Bond Disconnection: This is the most common approach, breaking the molecule into two separate chlorinated benzene (B151609) derivatives. This leads to precursors suitable for cross-coupling reactions like the Suzuki-Miyaura or Ullmann couplings. For instance, this disconnection suggests coupling a 4-amino-3-chlorophenyl derivative with a 4-chlorophenyl derivative. The reactive functionalities would be a boronic acid (or ester) and a halide (or triflate) for Suzuki-Miyaura coupling, or two halides for Ullmann coupling.

C(aryl)-N Bond Disconnection: This strategy involves the pre-formation of the 3,4'-dichlorobiphenyl (B164837) core, followed by the introduction of the amino group. This approach points towards methods such as the Buchwald-Hartwig amination, where a 3,4'-dichloro-4-halobiphenyl is coupled with an amine source. Alternatively, it could involve the reduction of a nitro group on a 3,4'-dichloro-4-nitrobiphenyl precursor.

These disconnections highlight that the synthesis is not a single reaction but a sequence, where the choice of specific reactions like Suzuki-Miyaura, Ullmann, or Buchwald-Hartwig will dictate the nature of the starting materials.

Cross-Coupling Strategies for Biphenyl (B1667301) Core Formation

The formation of the [1,1'-biphenyl] core is central to the synthesis of the target molecule. Palladium- and copper-catalyzed cross-coupling reactions are the most powerful and versatile tools for this transformation. rsc.org

Suzuki-Miyaura Cross-Coupling Approaches for this compound Precursors

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming C-C bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex. researchgate.net For synthesizing precursors to this compound, this reaction is particularly valuable due to its mild conditions and tolerance of a wide range of functional groups. researchgate.netrsc.org

A plausible route involves the coupling of a suitably substituted bromoaniline with an arylboronic acid. For example, 4-bromo-2-chloroaniline (B1269894) can be coupled with 4-chlorophenylboronic acid. The experimental conditions must be carefully optimized to accommodate the electronic properties and steric hindrance of the substituents. rsc.org In some cases, protection of the amine group, for instance as a trifluoroacetamide, may be necessary to facilitate the cross-coupling step. rsc.org The synthesis of a structurally related compound, 3',5'-dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine, has been successfully achieved under typical Suzuki conditions using a boronic acid and a brominated benzene derivative. nih.govwho.int

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

Component Example Reagents/Conditions Purpose
Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd(dba)₂ with phosphine (B1218219) ligands Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination)
Ligand PPh₃, 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl (DPDB) Stabilizes the palladium center and tunes its reactivity
Base K₂CO₃, K₃PO₄, Cs₂CO₃ Activates the boronic acid for transmetalation
Solvent Toluene/Water, Dioxane, THF, Ethanol Solubilizes reactants and facilitates the reaction
Aryl Halide 4-bromo-2-chloroaniline One of the coupling partners

| Arylboronic Acid | 4-chlorophenylboronic acid | The other coupling partner |

The development of heterogeneous catalysts, such as palladium nanoparticles supported on modified graphene, also presents a greener alternative for synthesizing fluorinated biphenyl derivatives, a strategy applicable to chlorinated analogues. google.com

Ullmann Coupling and its Variants in Dichlorobiphenyl Amine Synthesis

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides at high temperatures, offers another pathway to the biphenyl core. nih.govnih.gov Classic Ullmann conditions often require harsh temperatures (frequently over 200°C) and stoichiometric amounts of copper. nih.gov

Modern variations, often called Ullmann-type reactions, have significantly improved the scope and mildness of this transformation. These methods utilize soluble copper catalysts, often supported by ligands such as diamines or amino acids, which allow the reaction to proceed at lower temperatures. nih.govnih.gov For the synthesis of a dichlorobiphenyl amine, an Ullmann coupling could theoretically be used to form the central C-C bond from two different chlorinated halobenzenes, though achieving selectivity in such an unsymmetrical coupling can be challenging.

A more relevant application of Ullmann-type chemistry is in the formation of the C-N bond (a process also known as the Goldberg reaction), which can be an alternative to the Buchwald-Hartwig amination. nih.govnih.gov This would involve reacting a pre-formed 3,4'-dichlorobiphenyl halide with an amine in the presence of a copper catalyst.

Table 2: Comparison of Ullmann Reaction Variants

Feature Classic Ullmann Coupling Modern Ullmann-Type Coupling
Catalyst Copper powder/bronze (stoichiometric) Soluble Cu(I) salts (e.g., CuI) (catalytic)
Ligands None Amino acids, diamines, phenanthroline
Temperature High (>200°C) Mild to moderate (e.g., 60-130°C) rsc.org
Solvents High-boiling polar (e.g., DMF, nitrobenzene) Various, including DMF and deep eutectic solvents rsc.org

| Scope | Mainly symmetric biaryls, activated aryl halides | Broader scope, including C-N and C-O bond formation |

The Suzuki coupling generally provides higher yields (65–98%) compared to the classic Ullmann reaction (20–38%) for the synthesis of sterically hindered polychlorinated biphenyls. psu.edursc.org

Buchwald-Hartwig Amination Methodologies for Aromatic C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the formation of aryl C-N bonds, providing a general and efficient palladium-catalyzed method to couple amines with aryl halides or triflates. psu.edu This reaction is ideally suited for a synthetic strategy where the 3,4'-dichlorobiphenyl core is formed first, followed by the introduction of the amine functionality.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The success of the reaction is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands like XPhos, SPhos, and others developed by the Buchwald group being particularly effective. psu.edu These ligands enhance the rates of both oxidative addition and reductive elimination, allowing for the coupling of even challenging substrates like aryl chlorides.

Table 3: Key Components of the Buchwald-Hartwig Amination

Component Role Examples
Palladium Source Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand Stabilizes catalyst, promotes key steps BINAP, XPhos, SPhos, (o-Tolyl)₃P
Base Deprotonates the amine NaOt-Bu, LiHMDS, Cs₂CO₃
Substrates Coupling partners Aryl halides (Cl, Br, I), triflates; Primary/secondary amines

| Solvent | Reaction medium | Toluene, Dioxane |

This methodology represents a powerful alternative to older methods for C-N bond formation like nucleophilic aromatic substitution or the Goldberg and Ullmann reactions.

Selective Halogenation and Amination Techniques

Achieving the specific 3,4'-dichloro substitution pattern requires precise control over halogenation reactions, either on the biphenyl scaffold itself or on the precursor benzene rings before coupling.

Regioselective Chlorination Strategies for [1,1'-Biphenyl] Systems

The direct chlorination of a pre-formed [1,1'-biphenyl] system or its derivatives requires methods that can control the position of the incoming chlorine atoms. The directing effects of existing substituents play a crucial role.

For an unsubstituted biphenyl, direct chlorination with chlorine gas (Cl₂) in a solvent like glacial acetic acid can lead to dichlorinated products, though controlling the specific isomer distribution can be difficult. In the case of 4-aminobiphenyl, the amino group is a strong ortho-, para-director. Direct chlorination would likely lead to substitution at the 3-position (ortho to the amine) and potentially the 5-position.

More sophisticated methods offer greater regioselectivity:

Directed C-H Chlorination: Palladium-catalyzed, auxiliary-directed C-H chlorination has been developed for phenol (B47542) derivatives, using a directing group like 2-pyridyl to achieve highly efficient ortho-chlorination. Similar strategies could potentially be adapted for aniline (B41778) derivatives.

Organocatalytic Chlorination: A metal-free approach using a secondary amine as an organocatalyst and sulfuryl chloride as the chlorine source has been shown to be highly effective for the ortho-chlorination of anilines under mild conditions. rsc.org This method could be applied to 4-amino-4'-chlorobiphenyl (B111710) to install the final chlorine atom at the 3-position.

N-Chloroamines in Acidic Solution: The chlorination of aromatic compounds using N-chloroamines in acidic media can offer high selectivity, which is influenced by the acidity of the medium and the structure of the N-chloroamine. who.int For toluene, the ratio of para to ortho chlorination can be inverted by changing the acidity of the solvent.

These advanced methods provide a toolbox for the selective introduction of chlorine atoms, which is essential for the targeted synthesis of this compound.

Directed Amination Reactions for Introducing the 4-Amine Moiety

The introduction of the 4-amine group onto the 3,4'-dichlorobiphenyl scaffold is a critical step in the synthesis of the target compound. Directed amination reactions offer a controlled approach to achieve this transformation. One prominent method involves a diazotization-coupling sequence. For instance, a synthetic route can start with the diazotization of 3,4-dichloroaniline (B118046) using nitrosylsulfuric acid. google.com The resulting diazonium salt is then coupled with a suitable aromatic partner, such as 4-fluoroaniline, to yield a related biphenyl amine. google.com While this example illustrates the general strategy for forming a biphenyl amine, the direct synthesis of this compound would necessitate the use of a different set of starting materials tailored to produce the desired substitution pattern.

Another versatile and widely used method for constructing the C-N bond in such systems is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a powerful tool for the formation of arylamines. The general principle involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. While specific examples for the direct synthesis of this compound via this method are not detailed in the provided information, the general applicability of this reaction to a wide range of substrates makes it a highly relevant and probable synthetic route.

Reductive amination represents another strategy for the synthesis of amines. masterorganicchemistry.com This method involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.com This approach is particularly useful for producing secondary and tertiary amines. masterorganicchemistry.com However, its direct application to the synthesis of a primary aromatic amine like this compound from a corresponding carbonyl precursor would be less common than cross-coupling methodologies.

The following table summarizes key aspects of directed amination reactions relevant to the synthesis of biphenyl amines.

Reaction Type Key Reagents General Applicability Notes
Diazotization-CouplingDiazotizing agent (e.g., NaNO₂, H₂SO₄), Coupling partnerSynthesis of azo compounds, which can be further transformed.A patent describes the synthesis of 3,4-dichloro-2-amino-5-fluorobiphenyl via this route. google.com
Buchwald-Hartwig AminationPalladium catalyst, Ligand, Base, Aryl halide/triflate, AmineBroad substrate scope for C-N bond formation.A powerful method for synthesizing arylamines.
Reductive AminationCarbonyl compound, Amine, Reducing agent (e.g., NaBH₃CN)Primarily for secondary and tertiary amine synthesis. masterorganicchemistry.comLess direct for primary arylamine synthesis from a biphenyl precursor.

Post-Synthetic Derivatization of this compound

Once synthesized, this compound can undergo a variety of post-synthetic modifications to generate a library of derivatives with tailored properties. These transformations can target the amine functionality or the chloro substituents.

Functional Group Interconversions at the Amine and Halo-positions

The amine and chloro groups on the biphenyl scaffold are amenable to a range of functional group interconversions.

At the Amine Position:

The primary amine group serves as a versatile handle for further derivatization. For example, it can be acylated to form amides. A known derivative is N-(3,4'-dichloro[1,1'-biphenyl]-4-yl)acetamide, indicating that the amine can readily react with acylating agents. aobchem.com The amine can also be involved in the formation of sulfonamides. nsf.gov Furthermore, the amine functionality allows for its conversion into other nitrogen-containing groups. Diazotization of the amine, followed by reactions with various reagents, can lead to the introduction of a wide array of functionalities. For instance, the diazonium salt can be converted to a hydroxyl group, a cyano group, or another halogen.

At the Halo-positions:

The chlorine atoms on the biphenyl rings are also sites for further chemical modification, although they are generally less reactive than the amine group. Nucleophilic aromatic substitution (SNAAr) reactions can be employed to replace the chlorine atoms with other functional groups, particularly if the ring is activated by electron-withdrawing groups. However, under standard conditions, these reactions can be challenging.

A more common strategy for modifying the halo-positions involves transition metal-catalyzed cross-coupling reactions. For example, the chlorine atoms could potentially be replaced by other groups via Suzuki, Sonogashira, or Heck couplings, provided suitable reaction conditions are employed. These reactions would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the derivatives.

The following table outlines some potential functional group interconversions for this compound.

Starting Functional Group Reagent/Reaction Type Product Functional Group
AmineAcyl chloride/anhydrideAmide
AmineSulfonyl chlorideSulfonamide
AmineNaNO₂, H⁺, then nucleophileVarious (e.g., -OH, -CN, -X)
ChloroStrong nucleophile (under harsh conditions)Various (e.g., -OR, -NR₂)
ChloroPalladium catalyst, boronic acid (Suzuki coupling)Aryl/alkyl group
ChloroPalladium catalyst, alkyne (Sonogashira coupling)Alkyne

Formation of Organometallic Derivatives for Coordination Chemistry

The presence of both nitrogen and chlorine atoms on the this compound scaffold makes it an interesting ligand for coordination chemistry. The nitrogen atom of the amine group possesses a lone pair of electrons that can coordinate to a metal center, forming a metal-ligand bond.

Furthermore, the chlorine atoms can also participate in coordination, although this is less common than with the amine group. In certain cases, the chlorine atoms can act as bridging ligands between two metal centers.

The biphenyl framework itself can interact with metal centers through π-coordination, particularly with transition metals that have available d-orbitals. The formation of organometallic derivatives can lead to complexes with interesting catalytic, photophysical, or electronic properties. For example, the coordination of this ligand to a metal center could influence the electronic properties of the metal, potentially leading to novel catalysts for organic transformations.

While specific examples of organometallic complexes of this compound are not detailed in the provided search results, the structural features of the molecule suggest its potential as a ligand in coordination chemistry. The synthesis of such derivatives would typically involve reacting the biphenyl amine with a suitable metal precursor under appropriate conditions.

Advanced Structural Characterization and Spectroscopic Analysis of 3,4 Dichloro 1,1 Biphenyl 4 Amine

X-ray Crystallography for Solid-State Molecular Conformation

Analysis of Dihedral Angles and Torsional Rotations within the Biphenyl (B1667301) Core

X-ray crystallographic data reveals that the biphenyl core of analogous compounds is not planar. For instance, in a related derivative, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the dihedral angle between the two phenyl rings of the biphenyl moiety is 30.79(7)°. nih.goviucr.org This twist is a common feature in biphenyl systems and is attributed to the steric hindrance between the ortho-hydrogens on adjacent rings.

The rotation of the phenyl rings relative to other parts of the molecule is also a key structural feature. In the same derivative, the phenyl ring of the biphenyl group adjacent to the nitrogen atom is rotated by 36.81(8)° with respect to the amine plane, while the chlorinated ring has a much smaller angle of 6.04(8)° with the amine plane. nih.goviucr.org The two additional phenyl substituents on the amine nitrogen are rotated by 38.28(8)° and 40.22(8)° relative to the amine plane. nih.goviucr.org These rotations highlight the non-planar nature of the molecule in the solid state.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystal, known as crystal packing, is governed by various intermolecular interactions. In the case of 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, the molecules pack in the extended structure forming head-to-tail dimers. nih.govresearchgate.net These dimers then organize into alternating sheets that stack along the crystallographic b-axis. nih.govresearchgate.net Each sheet contains a polar array of molecules with their axes approximately oriented along the a-axis, and adjacent layers exhibit similar orientations but with the molecules pointing in the opposite polar direction. nih.govresearchgate.net

Hydrogen Bonding and Van der Waals Interactions in the Crystalline Lattice

The stability of the crystalline lattice of 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine is primarily due to van der Waals interactions. nih.goviucr.orgnih.gov Although the molecule contains chlorine atoms, significant halogen bonding is unlikely as the shortest Cl⋯Cl contact distance of 3.74 Å is greater than the sum of the van der Waals radii for two chlorine atoms (3.50 Å). nih.govresearchgate.net In other related structures, hydrogen bonding plays a more significant role. For example, intermolecular N-H···O and C-H···O hydrogen bonds can create motifs that contribute to the stability of the crystal packing. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the individual atoms within the 3,4'-dichloro-[1,1'-biphenyl]-4-amine molecule.

Proton (¹H) NMR Spectral Interpretation of Aromatic and Amine Protons

The ¹H NMR spectrum of a related compound, 3,4-dichloro-1,1'-biphenyl, shows characteristic signals for the aromatic protons. rsc.org The signals for the protons on the dichlorinated ring and the unsubstituted ring appear in distinct regions of the spectrum due to the different electronic environments. For 3,4-dichloro-1,1'-biphenyl, the proton signals are observed as a doublet at δ 7.68 (d, J = 2.1 Hz, 1H) and a multiplet between δ 7.56-7.53 (m, 2H) and δ 7.52-7.38 (m, 5H). rsc.org The amine protons in this compound would be expected to appear as a distinct signal, the chemical shift of which would be dependent on the solvent and concentration.

Carbon-13 (¹³C) NMR Chemical Shift Analysis of the Biphenyl Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 3,4-dichloro-1,1'-biphenyl, the ¹³C NMR spectrum in CDCl₃ shows ten distinct signals, corresponding to the different carbon environments in the biphenyl framework. rsc.org The chemical shifts for these carbons are δ 141.3, 138.8, 132.9, 131.5, 130.7, 129.1, 129.0, 128.2, 127.0, and 126.4 ppm. rsc.org The carbons attached to the chlorine atoms and the carbons at the point of linkage between the two rings (ipso-carbons) typically show distinct chemical shifts. The presence of the amine group in this compound would further influence the chemical shifts of the carbons in the amine-substituted ring. Generally, carbons in aromatic rings have chemical shifts in the range of 100-150 ppm. pressbooks.pub

Interactive Data Table: ¹³C NMR Chemical Shifts for 3,4-dichloro-1,1'-biphenyl

Chemical Shift (ppm)
141.3
138.8
132.9
131.5
130.7
129.1
129.0
128.2
127.0
126.4

Data obtained from supporting information of a research article. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information allows for the determination of the molecular weight of a compound and can provide significant structural information through the analysis of its fragmentation patterns.

For this compound, the molecular formula is C₁₂H₉Cl₂N. The nominal molecular weight is approximately 237 g/mol . The presence of two chlorine atoms is a key feature that influences the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This isotopic distribution results in a characteristic pattern for chlorine-containing fragments in the mass spectrum, with the M+2 peak (a molecule containing one ³⁷Cl) and M+4 peak (a molecule containing two ³⁷Cl) appearing alongside the molecular ion peak (M+).

Subsequent fragmentation would likely proceed through several pathways:

Loss of a chlorine atom: This would result in a fragment ion [C₁₂H₉ClN]⁺•. This is a common fragmentation pathway for chlorinated aromatic compounds. rsc.org

Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible fragmentation route. nih.gov

Cleavage of the biphenyl linkage: The bond between the two phenyl rings can break, leading to fragments corresponding to the individual substituted benzene (B151609) rings.

Fragmentation of the amine group: The amine group can undergo fragmentation, for instance, through the loss of a hydrogen atom or the entire amino group.

A detailed analysis of the mass spectrum of the related compound 4,4'-dichlorobiphenyl (B164843) shows prominent peaks at m/z 222 (M+), 224 (M+2), and 226 (M+4), corresponding to the presence of two chlorine atoms. nih.gov It also shows a significant fragment at m/z 151, which could correspond to the loss of both chlorine atoms. nih.gov For this compound, we would expect to see a similar isotopic cluster for the molecular ion and its fragments.

Table 1: Predicted Major Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (approximate) Predicted Origin
[C₁₂H₉³⁵Cl₂N]⁺•237Molecular Ion (M+)
[C₁₂H₉³⁵Cl³⁷ClN]⁺•239Molecular Ion + 2 (M+2)
[C₁₂H₉³⁷Cl₂N]⁺•241Molecular Ion + 4 (M+4)
[C₁₂H₈³⁵ClN]⁺202Loss of HCl
[C₁₂H₉³⁵ClN]⁺•203Loss of Cl
[C₆H₄Cl]⁺111Chlorophenyl cation
[C₆H₅N]⁺91Aminophenyl cation

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

For this compound, the vibrational spectrum will be characterized by modes arising from the aromatic rings, the C-N bond, the N-H bonds of the amine group, and the C-Cl bonds.

Infrared (IR) Spectroscopy:

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations that result in a change in the dipole moment of the molecule. acs.org For an aromatic amine like this compound, the following characteristic absorption bands are expected: libretexts.orglibretexts.org

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org

C-H Aromatic Stretching: These vibrations usually appear in the region of 3000-3100 cm⁻¹.

C=C Aromatic Stretching: The stretching of the carbon-carbon bonds within the aromatic rings gives rise to several bands in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the -NH₂ group is typically observed around 1600 cm⁻¹.

C-N Stretching: The stretching of the bond between the aromatic ring and the nitrogen atom is expected in the range of 1250-1360 cm⁻¹. libretexts.org

C-Cl Stretching: The carbon-chlorine stretching vibrations absorb in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be indicative of the substitution pattern.

Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the 690-900 cm⁻¹ region are characteristic of the substitution pattern of the aromatic rings.

Raman Spectroscopy:

Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. acs.org It is often particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be expected to provide strong signals for:

Symmetric Ring Breathing Modes: The aromatic rings have characteristic "breathing" modes that are often strong in the Raman spectrum.

C-C Inter-ring Stretch: The stretching vibration of the bond connecting the two phenyl rings is a characteristic feature of biphenyl derivatives and is typically observed around 1280-1300 cm⁻¹. nih.gov

C-Cl Stretching: The C-Cl bonds will also give rise to Raman active modes.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule due to their different selection rules. A structural study of various substituted biphenyls by time-resolved resonance Raman spectroscopy has shown that the inter-ring C1-C1' stretching mode is observed around 1285 cm⁻¹. nih.gov

Table 2: Predicted Vibrational Mode Assignments for this compound

Vibrational Mode Expected Wavenumber Range (cm⁻¹) (IR) Expected Wavenumber Range (cm⁻¹) (Raman) Notes
N-H Asymmetric Stretch3400 - 3500WeakTwo bands expected for primary amine in IR. libretexts.org
N-H Symmetric Stretch3300 - 3400Weak
C-H Aromatic Stretch3000 - 3100Strong
C=C Aromatic Stretch1450 - 1600StrongMultiple bands expected.
N-H Scissoring~1600Medium
C-N Stretch1250 - 1360Medium libretexts.org
C-C Inter-ring StretchWeak~1285Characteristic of biphenyls. nih.gov
C-Cl Stretch600 - 800Strong
C-H Out-of-Plane Bend690 - 900MediumDependent on substitution pattern.

Computational Chemistry and Theoretical Investigations of 3,4 Dichloro 1,1 Biphenyl 4 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations can be employed to optimize the molecular geometry of 3,4'-dichloro-[1,1'-biphenyl]-4-amine, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state.

From these calculations, key electronic properties can be derived. The distribution of electron density, for instance, reveals the electron-rich and electron-deficient regions of the molecule. The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the phenyl ring to which it is attached, particularly at the ortho and para positions. Conversely, the chlorine atoms are electron-withdrawing, reducing the electron density on the second phenyl ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also critical outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For aromatic amines, the HOMO is typically localized on the amine-substituted ring, while the LUMO may be distributed across the biphenyl (B1667301) system.

A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the nitrogen atom of the amino group due to its lone pair of electrons.

Table 1: Predicted Molecular Geometry Parameters for this compound using DFT

Parameter Predicted Value (Illustrative)
C-C (aromatic) bond length ~1.40 Å
C-C (inter-ring) bond length ~1.49 Å
C-N bond length ~1.40 Å
C-Cl bond length ~1.74 Å
C-N-H bond angle ~112°

Note: These are typical values expected from DFT calculations on similar compounds.

Table 2: Calculated Electronic Properties of this compound (Illustrative)

Property Predicted Value (Illustrative)
HOMO Energy -5.5 eV
LUMO Energy -1.0 eV
HOMO-LUMO Gap 4.5 eV

Conformational Analysis and Potential Energy Surface Mapping

The two phenyl rings in biphenyl derivatives are not typically coplanar due to steric hindrance between the ortho-hydrogen atoms. The rotation around the single bond connecting the two rings is a key conformational feature. For this compound, the substituents will influence the preferred dihedral angle between the rings.

Conformational analysis involves calculating the molecule's energy as a function of this dihedral angle. By systematically rotating one ring relative to the other and calculating the energy at each step, a potential energy surface (PES) can be mapped. wikipedia.org The PES for biphenyl itself shows two energy minima at dihedral angles of approximately ±45° and energy barriers at 0° (planar) and 90° (perpendicular) conformations. researchgate.net The planar conformation is destabilized by steric repulsion, while the perpendicular conformation has reduced π-conjugation between the rings.

For this compound, the presence of a chlorine atom at the 4'-position and an amine group at the 4-position is not expected to introduce significant steric hindrance that would dramatically alter the fundamental shape of the biphenyl PES. The primary steric interactions governing the dihedral angle are from the ortho-substituents (in this case, hydrogens). Therefore, the global energy minimum is expected to be a twisted conformation. Computational studies on various substituted biphenyls have shown that DFT methods, particularly those including dispersion corrections, can accurately predict these rotational barriers. rsc.orgsemanticscholar.org

The potential energy surface mapping would reveal the energy barriers to rotation. These barriers are important for understanding the molecule's flexibility and the rate of interconversion between its conformational isomers at a given temperature.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is typically used to calculate the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. By calculating the NMR shifts for different possible isomers or conformers, computational results can help confirm the structure of a synthesized compound. A good correlation between the calculated and experimental shifts provides strong evidence for the assigned structure. mdpi.com

Table 3: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

¹³C NMR Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C4 (with -NH₂) 145.0 146.2
C1' (with C-C link) 139.5 140.1
C3' (with -Cl) 130.0 130.8
IR Spectroscopy Predicted Frequency (cm⁻¹, scaled) Experimental Frequency (cm⁻¹)
N-H stretch 3400 3410

Note: The data in this table is hypothetical and serves to illustrate the expected level of agreement between DFT-predicted and experimental values.

Reaction Mechanism Elucidation via Transition State Calculations

DFT can be used to explore the potential reaction pathways of this compound. Aromatic amines can undergo various reactions, including electrophilic substitution on the amine-activated ring and reactions involving the amino group itself. whamine.comstudymind.co.uk The chlorinated ring can be susceptible to nucleophilic substitution under certain conditions.

To study a reaction mechanism, computational chemists identify the structures of the reactants, products, and any intermediates. The key is to locate the transition state (TS) for each step of the reaction. ucsb.edu A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. youtube.com

Quantitative Structure-Activity Relationships (QSAR) for Related Biphenyl Amines (Excluding Biological/Toxicological Outcomes)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific property. While often used for biological activity, QSAR (or Quantitative Structure-Property Relationship, QSPR) models can also be developed for physicochemical properties such as boiling point, density, or solubility. nih.govmdpi.comslideshare.net

To build a QSAR model for a series of biphenyl amines related to this compound, one would first need a dataset of compounds with experimentally measured values for the property of interest. For each compound in the series, a set of molecular descriptors would be calculated. These descriptors are numerical representations of the molecule's structure and can be categorized as:

Electronic: such as HOMO/LUMO energies, dipole moment, and partial atomic charges. These are often calculated using quantum chemical methods like DFT.

Steric: related to the size and shape of the molecule, such as molecular volume or surface area.

Hydrophobic: typically represented by the logarithm of the octanol-water partition coefficient (log P), which can be calculated or estimated.

Topological: indices derived from the 2D representation of the molecule.

Using statistical methods like multiple linear regression (MLR), a relationship is established between the descriptors (independent variables) and the property (dependent variable). The goal is to create a model that can accurately predict the property for new, untested compounds in the same class. For example, a QSPR model could be developed to predict the retention time of various chlorinated biphenyl amines in a chromatography system, using descriptors like molecular weight, log P, and calculated polarizability. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound

Reaction Pathways and Mechanistic Studies of 3,4 Dichloro 1,1 Biphenyl 4 Amine

Electrophilic Aromatic Substitution Reactions on the Dichlorobiphenyl Amine System

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 3,4'-dichloro-[1,1'-biphenyl]-4-amine, the reaction's course is directed by the electronic properties of the amine and chloro substituents.

The primary determinant of regioselectivity in the electrophilic substitution of this compound is the powerful activating and ortho-, para-directing effect of the amine group. The lone pair of electrons on the nitrogen atom can be delocalized into the attached phenyl ring (Ring A), significantly increasing its electron density and making it more susceptible to attack by electrophiles. This activation is most pronounced at the positions ortho and para to the amine group.

Conversely, the chlorine atoms are deactivating substituents due to their inductive electron-withdrawing effect. However, they are also ortho-, para-directors because of the resonance contribution of their lone pairs. In Ring B, the two chlorine atoms at the 3' and 4' positions have competing effects.

When considering the molecule as a whole, the amine-substituted ring (Ring A) is significantly more activated towards electrophilic attack than the dichloro-substituted ring (Ring B). Therefore, electrophilic substitution is expected to occur predominantly on Ring A.

The potential sites for electrophilic attack on Ring A are the C2, C3, C5, and C6 positions. The C4 position is occupied by the amine group. Due to the strong ortho-, para-directing nature of the amine group, electrophiles will preferentially attack the positions ortho (C3 and C5) and para (a position that is part of the biphenyl (B1667301) linkage and thus not available for substitution) to it.

Expected Regioselectivity in Electrophilic Aromatic Substitution Reactions:

Reaction TypeExpected Major Product(s)Rationale
Nitration (HNO₃/H₂SO₄)2-Nitro-3',4'-dichloro-[1,1'-biphenyl]-4-amine and 3-Nitro-3',4'-dichloro-[1,1'-biphenyl]-4-amineThe amine group strongly directs the incoming nitro group to the ortho positions. Steric hindrance might slightly favor the C3 position over the C5 position.
Halogenation (Br₂/FeBr₃)2-Bromo-3',4'-dichloro-[1,1'-biphenyl]-4-amine and 3-Bromo-3',4'-dichloro-[1,1'-biphenyl]-4-amineSimilar to nitration, the ortho positions to the activating amine group are the most reactive sites for bromination.
Sulfonation (SO₃/H₂SO₄)3',4'-Dichloro-4-amino-[1,1'-biphenyl]-2-sulfonic acid and 3',4'-Dichloro-4-amino-[1,1'-biphenyl]-3-sulfonic acidSulfonation is also directed to the ortho positions. The reaction is often reversible.
Friedel-Crafts Acylation (RCOCl/AlCl₃)N-(3',4'-dichloro-[1,1'-biphenyl]-4-yl)acetamide (if acetyl chloride is used)The amine group can react with the Lewis acid catalyst, deactivating the ring. Therefore, acylation often occurs on the nitrogen atom rather than the aromatic ring.

Nucleophilic Aromatic Substitution on Halogenated Positions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the chlorine atoms are on a phenyl ring (Ring B) that is not activated by a strongly electron-withdrawing group in the traditional sense for SNAr.

However, the reactivity of polychlorinated biphenyls in nucleophilic substitutions has been a subject of study. It has been observed that the reactivity can increase with a higher degree of chlorination. The chlorine atoms at the 3' and 4' positions of Ring B are potential sites for nucleophilic attack. The 4'-chloro substituent is para to the C1' carbon of the biphenyl linkage, while the 3'-chloro is meta.

Displacement of these chlorine atoms would likely require harsh reaction conditions, such as high temperatures and strong nucleophiles. The mechanism would proceed through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate, and thus the reaction rate, would be influenced by the electronic environment of the biphenyl system.

Potential Nucleophilic Aromatic Substitution Scenarios:

NucleophilePotential Reaction SitePlausible ProductReaction Conditions
Sodium methoxide (B1231860) (NaOMe)4'-position3'-Chloro-4'-methoxy-[1,1'-biphenyl]-4-amineHigh temperature, polar aprotic solvent (e.g., DMSO)
Ammonia (NH₃) or Amines (RNH₂)4'-position3'-Chloro-[1,1'-biphenyl]-4,4'-diamineHigh temperature and pressure (Bucherer reaction conditions might be applicable)

Oxidation Reactions of the Amine Functionality and Biphenyl Core

The amine group of this compound is susceptible to oxidation by various oxidizing agents. The nature of the product depends on the strength of the oxidizing agent and the reaction conditions.

Mild oxidation, for instance with hydrogen peroxide or Caro's acid (peroxymonosulfuric acid), could lead to the formation of the corresponding hydroxylamine (B1172632) or nitroso derivative. Stronger oxidation, for example with potassium permanganate (B83412) (KMnO4) or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA), can oxidize the primary amine to a nitro group, yielding 3,4'-dichloro-4-nitro-[1,1'-biphenyl].

The biphenyl core itself is generally resistant to oxidation under typical conditions. However, under very harsh oxidative conditions, degradation of the aromatic rings could occur.

Summary of Potential Oxidation Products:

Oxidizing AgentPotential Product(s)
Hydrogen Peroxide (H₂O₂)3,4'-Dichloro-[1,1'-biphenyl]-4-hydroxylamine
Potassium Permanganate (KMnO₄)3,4'-Dichloro-4-nitro-[1,1'-biphenyl]
Peroxy Acids (e.g., m-CPBA)3,4'-Dichloro-4-nitroso-[1,1'-biphenyl], 3,4'-Dichloro-4-nitro-[1,1'-biphenyl]

Reduction Chemistry of this compound

The primary amine functionality in this compound is already in a reduced state. Therefore, reduction reactions would primarily target the chlorinated biphenyl core. The carbon-chlorine bonds can be cleaved under reductive conditions, a process known as hydrodechlorination.

Catalytic hydrogenation is a common method for the reduction of aryl halides. Using a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas, the chlorine atoms can be replaced by hydrogen atoms. The reaction conditions (temperature, pressure, and catalyst loading) would influence the extent of dechlorination. It is plausible that the 4'-chloro substituent might be more readily reduced than the 3'-chloro due to electronic effects.

Alternatively, metal hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are generally not effective for the reduction of aryl halides. However, other reducing systems, like sodium borohydride (B1222165) in the presence of a transition metal catalyst, or dissolving metal reductions (e.g., sodium in liquid ammonia), could potentially effect the dechlorination.

Potential Reduction Pathways:

Reducing SystemExpected Product(s)
H₂/Pd-C3-Chloro-[1,1'-biphenyl]-4-amine, [1,1'-Biphenyl]-4-amine
Na/NH₃ (liquid)[1,1'-Biphenyl]-4-amine

Complexation and Coordination Chemistry with Metal Centers

The amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential ligand for coordination with metal centers. As a primary amine, it can act as a monodentate ligand, coordinating to a metal ion through the nitrogen atom.

The formation of metal complexes would depend on the nature of the metal ion, the solvent system, and the presence of other coordinating or counter-ions. Transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) are known to form stable complexes with primary amines.

The resulting complexes could exhibit various geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal and the stoichiometry of the ligand. The presence of the bulky and electronically modified dichlorobiphenyl group could influence the steric and electronic properties of the resulting metal complexes, potentially affecting their stability, solubility, and catalytic activity if applicable.

Examples of Potential Metal Complexes:

Metal IonPlausible Complex FormulaPotential Geometry
Copper(II)[Cu(this compound)₄]²⁺Square Planar or Tetrahedral
Nickel(II)[Ni(this compound)₆]²⁺Octahedral
Zinc(II)[Zn(this compound)₄]²⁺Tetrahedral

Exploration of 3,4 Dichloro 1,1 Biphenyl 4 Amine As a Building Block in Complex Organic Synthesis

Design and Synthesis of Advanced Organic Scaffolds Incorporating the 3,4'-dichloro-[1,1'-biphenyl]-4-amine Unit

The strategic use of this compound enables the construction of sophisticated organic scaffolds. Biaryl systems are foundational in many areas, including natural products, pharmaceuticals, and materials science. mdpi.com The synthesis of these complex structures often relies on the predictable reactivity of the building blocks. The amine group on the this compound provides a key reactive site for elaboration, while the dichlorinated biphenyl (B1667301) framework offers a rigid and electronically tunable core.

Cross-coupling reactions are a primary method for integrating this unit into larger molecular frameworks. The chlorine atoms, under specific catalytic conditions, can participate in reactions like Suzuki and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. This facilitates the creation of extended π-conjugated systems, which are of significant interest for their electronic and photophysical properties. The synthesis of these advanced scaffolds is often a multi-step process that may involve protection of the amine group, sequential functionalization of the biphenyl rings, and final deprotection steps to yield the target molecule.

Applications in the Synthesis of Functional Organic Materials (e.g., in Triphenylamine (B166846) Derivatives for Organic Electronics)

A significant application of this compound is in the synthesis of functional organic materials, particularly for use in organic electronics. Triphenylamine (TPA) and its derivatives are widely employed as hole-transporting materials in organic light-emitting diodes (OLEDs) and as electron donors in organic solar cells due to their electron-donating nature. nih.goviucr.org

The incorporation of the this compound moiety into TPA structures can lead to materials with enhanced properties. For instance, a triphenylamine derivative featuring a 3,5-dichloro-1,1'-biphenyl group has been synthesized and characterized. nih.goviucr.orgnih.gov The synthesis was achieved through a Suzuki coupling reaction between 4-(diphenylamino)phenylboronic acid and 1-bromo-3,5-dichlorobenzene. nih.gov The resulting molecule exhibits a non-planar structure, with the phenyl rings rotated out of the amine plane, which can be beneficial for preventing intermolecular aggregation and improving the amorphous stability of thin films in electronic devices. nih.goviucr.orgnih.gov The presence of chlorine atoms can also modulate the electronic properties of the material, which is a critical factor in optimizing device performance. nsf.gov

Table 1: Crystallographic and Structural Data for a Triphenylamine Derivative with a Dichlorobiphenyl Moiety

ParameterValueReference
Molecular FormulaC₂₄H₁₇Cl₂N nih.goviucr.org
Dihedral Angle between Biphenyl Rings30.79 (7)° nih.goviucr.org
N-atom EnvironmentAlmost Planar (bond-angle sum = 358.9°) nih.goviucr.org

Role as a Precursor in Multi-Step Synthetic Sequences

The differential reactivity of the functional groups in this compound makes it a valuable precursor in multi-step synthetic sequences. The amine group is generally more susceptible to reaction than the chloro substituents, allowing for selective chemical modifications.

A typical synthetic strategy involves the initial protection of the amine functionality, for example, as an amide or carbamate. This allows for subsequent reactions to be directed towards the chloro-substituted positions of the biphenyl core without interference from the amine. These reactions can include further cross-coupling reactions or nucleophilic aromatic substitutions under forcing conditions to introduce additional functional groups. Once the desired modifications to the biphenyl skeleton are completed, the protecting group on the nitrogen can be removed, liberating the amine for further transformations. This orthogonal synthetic approach provides a high degree of control and flexibility in the construction of complex target molecules.

Environmental Transformation Pathways of Chlorinated Biphenyl Amines: Relevance to 3,4 Dichloro 1,1 Biphenyl 4 Amine

Microbial Degradation Mechanisms of Related Chlorinated Anilines and Biphenyls

The microbial degradation of chlorinated biphenyl (B1667301) amines is not extensively documented for the specific compound 3,4'-dichloro-[1,1'-biphenyl]-4-amine. However, insights can be drawn from studies on structurally related compounds such as chlorinated anilines and polychlorinated biphenyls (PCBs). researchgate.nettaylorfrancis.com Microorganisms have evolved diverse metabolic strategies to utilize or transform these persistent organic pollutants. frontiersin.orgresearchgate.net

Microbial degradation of chlorinated aromatic compounds can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. researchgate.netmdpi.com

Aerobic Pathways: In aerobic environments, bacteria can degrade lower-chlorinated biphenyls through a cometabolic process. frontiersin.org This involves the oxidation of the biphenyl rings, often initiated by dioxygenase enzymes. nih.gov For chlorinated anilines, aerobic degradation can proceed through hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The presence of chlorine atoms, however, can hinder these enzymatic attacks, making highly chlorinated compounds more resistant to aerobic degradation. toxicdocs.org Some bacterial strains, like Achromobacter and Bacillus brevis, have been shown to degrade 4-chlorobiphenyl, producing 4-chlorobenzoic acid as a major metabolite. researchgate.netnih.gov

Anaerobic Pathways: Under anaerobic conditions, the primary degradation mechanism for highly chlorinated biphenyls is reductive dechlorination. researchgate.net This process involves the removal of chlorine atoms from the biphenyl structure, which are replaced by hydrogen atoms. This is a crucial first step as it reduces the toxicity and persistence of the parent compound, often making the resulting less-chlorinated biphenyls more susceptible to subsequent aerobic degradation. researchgate.netwikipedia.org Different anaerobic microorganisms exhibit specificity for removing chlorine atoms from different positions (ortho, meta, or para) on the biphenyl rings. researchgate.net For instance, some microbial consortia preferentially attack meta and para chlorines. researchgate.net

A variety of enzyme systems are implicated in the breakdown of chlorinated aromatic compounds.

Dioxygenases: These are key enzymes in the aerobic degradation of aromatic compounds. nih.gov Biphenyl dioxygenase (BphA), a Rieske-type non-heme iron oxygenase, is the initial enzyme in the biphenyl degradation pathway. frontiersin.orgport.ac.uk It introduces two hydroxyl groups onto the aromatic ring, forming a cis-dihydrodiol. nih.gov This dihydroxylated intermediate is then a substrate for subsequent enzymes that lead to ring cleavage. nih.gov The substitution pattern of chlorine atoms on the biphenyl rings significantly influences the activity of biphenyl dioxygenase. nih.gov

Other Key Enzymes:

Ligninolytic Fungi Enzymes: White-rot fungi produce extracellular enzymes with low substrate specificity, such as lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases, which can degrade a wide range of pollutants, including PCBs and their hydroxylated metabolites. nih.govmdpi.com These enzymes can oxidize the aromatic rings, leading to their breakdown. nih.govmdpi.comresearchgate.net

Monooxygenases: These enzymes incorporate one oxygen atom into the aromatic ring, leading to hydroxylated intermediates. nih.govnih.gov Cytochrome P450 monooxygenases, for example, are involved in the metabolism of PCBs in eukaryotes, typically forming monohydroxylated derivatives. nih.govresearchgate.net

Dehalogenases: These enzymes catalyze the removal of halogen atoms. Hydrolytic dehalogenases replace a halogen with a hydroxyl group from a water molecule. nih.gov

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis) for Biphenyl Structures

In addition to microbial action, chlorinated biphenyls can be degraded by abiotic processes.

Photolysis: Photodegradation, or photolysis, is a significant abiotic process for the transformation of PCBs in the environment, particularly in the atmosphere and surface waters. tandfonline.comwikipedia.org This process involves the absorption of light energy, which can lead to the cleavage of carbon-chlorine bonds. tandfonline.comnih.gov The primary mechanism is reductive dechlorination, resulting in less-chlorinated biphenyls. nih.gov The rate and extent of photolysis are influenced by factors such as the number and position of chlorine atoms, the presence of photosensitizers, and the environmental matrix. tandfonline.comnih.gov For example, the presence of organic matter can influence the dominant reactive oxygen species involved in the degradation. nih.gov

Hydrolysis: Hydrolysis is the reaction with water. While PCBs are generally resistant to hydrolysis under normal environmental conditions, this process can be enhanced under specific conditions. nih.gov For instance, alkaline hydrolysis, facilitated by substances like sodium hydroxide, has been explored as a method to treat PCB-contaminated materials. researchgate.net Supercritical water hydrolysis, which uses high temperature and pressure, can also effectively dechlorinate PCBs, breaking them down into biphenyl and other smaller molecules. jst.go.jpcapes.gov.br

Metabolite Identification and Elucidation of Transformation Products

The degradation of chlorinated biphenyls and related compounds results in a variety of transformation products.

Microbial Metabolites:

Aerobic Degradation: The aerobic degradation of monochlorobiphenyls by bacteria like Achromobacter sp. and Bacillus brevis has been shown to produce 4-chlorobenzoic acid as the main product. nih.gov Further degradation can lead to the complete mineralization of the compound. researchgate.net In some cases, dihydroxylated metabolites are formed. nih.gov

Fungal Degradation: Ligninolytic fungi can transform hydroxylated PCBs into other products. For example, the degradation of a mixture of hydroxylated PCBs by Pleurotus ostreatus resulted in the formation of a chlorinated hydroxydibenzofuran. nih.govmdpi.com The transformation of chlorobenzaldehydes by Irpex lacteus can yield mono- and di-chloroacetophenones. researchgate.net

Human Cell Metabolism: Studies using human-relevant cell lines have shown that lower-chlorinated PCBs can be metabolized into a complex mixture of products, including mono- and dihydroxylated metabolites, as well as their sulfate (B86663) and glucuronide conjugates. nih.gov Interestingly, dechlorinated metabolites have also been identified, suggesting that dechlorination reactions can occur in human models. nih.gov

Abiotic Degradation Products:

Photolysis: The primary products of PCB photolysis are less chlorinated biphenyls. tandfonline.comnih.gov In some cases, hydroxylated PCBs and other minor products can also be formed. tandfonline.com

Kinetics of Environmental Transformation in Model Systems

The rate at which chlorinated aromatic compounds are transformed in the environment is a critical factor in determining their persistence.

Microbial Degradation Kinetics: The rate of microbial degradation is influenced by several factors, including the concentration of the pollutant, the presence of other organic matter, temperature, pH, and the specific microbial populations present. researchgate.nettoxicdocs.org The degree of chlorination is a major determinant of the degradation rate, with less chlorinated biphenyls generally being degraded more rapidly in aerobic systems. toxicdocs.org

Abiotic Degradation Kinetics:

Photolysis: The kinetics of PCB photolysis have been studied in various systems. The degradation rate is often modeled using first-order kinetics. nih.gov The rate constants are dependent on the specific PCB congener and the irradiation conditions. tandfonline.com For instance, a study on the photocatalytic degradation of chlorobenzene (B131634) and chloronaphthalene found that the degradation rates improved with increased flow rates and inlet concentrations in a reactor system. mdpi.com

Chlorination: The kinetics of the reaction of aromatic amines with chlorine in aqueous solutions have been investigated. These reactions are relevant to water treatment processes and indicate that aromatic amines can be transformed by chlorination. acs.orgacs.org The reaction rates are pH-dependent, generally increasing as the pH decreases from 10 to 7. acs.org

Future Research Directions and Unexplored Avenues for 3,4 Dichloro 1,1 Biphenyl 4 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of polychlorinated biphenylamines and their derivatives often relies on classical methods that may involve harsh reaction conditions or the use of hazardous reagents. A significant area for future research lies in the development of more sustainable and efficient synthetic strategies for 3,4'-dichloro-[1,1'-biphenyl]-4-amine.

A key focus will be the application and optimization of modern cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful tool for the formation of carbon-carbon bonds, has been successfully employed for the synthesis of related compounds like 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. researchgate.net Future work should concentrate on adapting this methodology for the specific synthesis of this compound, potentially from 4-bromo-3-chloroaniline (B1265746) and 4-chlorophenylboronic acid or vice versa. Research efforts could be directed towards:

Low-catalyst loading: Developing catalyst systems, likely based on palladium or other transition metals, that are highly efficient and can be used in very low concentrations, which would reduce costs and environmental impact. researchgate.net

Green solvents: Moving away from traditional organic solvents towards more environmentally benign options such as water, ethanol, or polyethylene (B3416737) glycol (PEG). nih.govnih.gov

One-pot syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel to improve efficiency and reduce waste.

Alternative coupling methods, such as the Buchwald-Hartwig amination, could also be explored for the direct formation of the amine group on a pre-formed dichlorobiphenyl scaffold.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes mentioned above, a deeper understanding of the reaction kinetics and mechanisms is essential. This can be achieved through the use of advanced spectroscopic techniques for real-time monitoring. Future research could involve:

In-situ spectroscopy: Employing techniques like in-situ Fourier Transform Infrared (FTIR), Raman spectroscopy, or Nuclear Magnetic Resonance (NMR) to track the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for optimizing reaction conditions and identifying potential side reactions.

Process Analytical Technology (PAT): Integrating these spectroscopic probes into a PAT framework would allow for automated process control, ensuring consistent product quality and yield in larger-scale production.

Integration into Hybrid Material Systems for Fundamental Studies

The unique electronic and structural properties of biphenyl (B1667301) derivatives make them interesting candidates for incorporation into advanced materials. For instance, the related compound 3',5'-Dichloro-N,N-diphenyl-[1,1'-biphenyl]-4-amine has been considered for use in organic electronic materials due to its potential to form helical structures. nih.gov

Future research on this compound could explore its integration into:

Polymers and Copolymers: Incorporating the molecule as a monomer into polymer chains could lead to materials with tailored properties, such as flame retardancy or specific electronic characteristics. researchgate.net

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Using the amine group as a linking point to construct porous crystalline materials. These hybrid systems could be investigated for applications in gas storage, separation, or catalysis.

Liquid Crystals: The rigid biphenyl core suggests that derivatives of this compound could exhibit liquid crystalline behavior, with potential applications in display technologies.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to understand and predict the behavior of molecules. Future theoretical studies on this compound would provide fundamental insights into its properties. Research in this area could focus on:

Conformational Analysis: The rotational barrier around the biphenyl bond is a key determinant of the molecule's three-dimensional shape. Theoretical calculations can predict the preferred conformations and the energy barriers between them, which influences the molecule's interactions and properties.

Electronic Structure Calculations: Methods like Density Functional Theory (DFT) can be used to map the electron density distribution, predict spectroscopic properties (NMR, UV-Vis), and understand the molecule's reactivity. For example, calculating the electrostatic potential could help predict how the molecule will interact with other species.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the step-by-step mechanisms of the synthetic reactions discussed earlier, helping to identify transition states and intermediates, and ultimately guiding the design of more efficient catalysts and reaction conditions.

Exploration of Stereoisomeric Forms and their Chemical Consequences

Due to the substitution pattern on the biphenyl rings, this compound can exhibit atropisomerism. This is a form of stereoisomerism that arises from restricted rotation around a single bond. The presence of substituents at the ortho positions of the biphenyl linkage can hinder free rotation, leading to the existence of stable, non-superimposable mirror-image isomers (enantiomers).

Future research should investigate:

Q & A

Q. What are the common synthetic routes for 3,4'-dichloro-[1,1'-biphenyl]-4-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated precursors. For example:

  • Step 1: Start with 3-chloro-4-aminobiphenyl and 4-chlorophenylboronic acid.
  • Step 2: Use a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent like toluene/water under reflux (80–100°C, 12–24 hours) .
  • Optimization: Vary catalyst loading (0.5–2 mol%) and monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Yield improvements (e.g., from 60% to 85%) are achievable by degassing solvents to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

  • NMR Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, amine protons at δ 4.5–5.0 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (theoretical for C₁₂H₉Cl₂N: 244.02 g/mol).
  • X-ray Crystallography: Resolve crystal packing and bond angles (if single crystals are obtainable).
  • Elemental Analysis: Validate purity (>95% by CHN analysis) .

Q. What are the key safety considerations when handling this compound?

Methodological Answer:

  • Toxicity: Classified as a potential carcinogen due to structural similarity to 4-aminobiphenyl (known bladder carcinogen). Use fume hoods and PPE (gloves, lab coat) .
  • Storage: Keep under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent degradation.
  • Waste Disposal: Incinerate via hazardous waste protocols (EPA guidelines for chlorinated amines) .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties of this compound?

Methodological Answer:

  • DFT Setup: Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis set to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials.
  • Applications: Predict charge-transfer behavior for optoelectronic materials (e.g., HOMO–LUMO gap ~3.5 eV suggests semiconductor potential). Compare with experimental UV-Vis spectra for validation .

Q. How can researchers resolve contradictions in reported biological activities (e.g., carcinogenic vs. therapeutic potential)?

Methodological Answer:

  • Systematic Review: Meta-analyze existing data (e.g., PubChem, ECHA) to identify confounding variables (e.g., impurity profiles, assay conditions).
  • In Vitro Replication: Test cytotoxicity (MTT assay) and genotoxicity (Ames test) under standardized conditions (e.g., HepG2 cells, 24–72 hr exposure).
  • Mechanistic Studies: Use molecular docking to explore interactions with biomolecules (e.g., DNA adduct formation vs. enzyme inhibition) .

Q. How should researchers design experiments to study the interaction of this compound with biomolecules?

Methodological Answer:

  • Fluorescence Quenching: Titrate the compound into protein solutions (e.g., BSA) and monitor emission spectra (λₑₓ = 280 nm). Calculate binding constants (Kb) via Stern-Volmer plots.
  • Surface Plasmon Resonance (SPR): Immobilize target enzymes (e.g., cytochrome P450) on sensor chips to measure real-time binding kinetics (ka/kd).
  • Molecular Dynamics (MD): Simulate ligand-protein interactions (e.g., GROMACS) to identify key residues involved in binding .

Q. What strategies improve the stability of this compound in aqueous solutions for biological assays?

Methodological Answer:

  • pH Buffering: Prepare solutions in PBS (pH 7.4) with 1% DMSO to enhance solubility and prevent aggregation.
  • Antioxidants: Add 0.1% ascorbic acid to mitigate oxidative degradation.
  • LC-MS Monitoring: Track decomposition products over time (e.g., chlorinated byproducts at m/z 198–220) .

Q. Data Contradiction Analysis Example

  • Conflict: cites carcinogenicity via DNA adducts, while suggests therapeutic potential.
  • Resolution: Differences may arise from metabolite profiles. Test the compound’s metabolites (e.g., N-hydroxylated derivatives) in Ames assays to clarify mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.